
3-Triisopropylsilyloxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triisopropylsiloxy)benzaldehyde: is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring substituted with a triisopropylsiloxy group and an aldehyde functional group. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of 3-(Triisopropylsiloxy)toluene: One common method involves the oxidation of 3-(triisopropylsiloxy)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to yield 3-(triisopropylsiloxy)benzaldehyde.
Hydrolysis of 3-(Triisopropylsiloxy)benzyl chloride: Another method involves the hydrolysis of 3-(triisopropylsiloxy)benzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(triisopropylsiloxy)benzaldehyde.
Industrial Production Methods: Industrial production of 3-(triisopropylsiloxy)benzaldehyde often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Triisopropylsiloxy)benzaldehyde can undergo further oxidation to form 3-(triisopropylsiloxy)benzoic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-(triisopropylsiloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in 3-(triisopropylsiloxy)benzaldehyde can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: 3-(Triisopropylsiloxy)benzoic acid.
Reduction: 3-(Triisopropylsiloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Triisopropylsiloxy)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of aromatic aldehydes on cellular processes. It serves as a model compound to investigate the interactions between aldehydes and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its derivatives are studied for their pharmacological properties.
Industry: In the industrial sector, 3-(triisopropylsiloxy)benzaldehyde is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-(triisopropylsiloxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and nucleic acids. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect protein function and cellular signaling pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with nucleic acids, potentially influencing gene expression and DNA repair processes.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The simplest aromatic aldehyde, used as a flavoring agent and in organic synthesis.
3-(Trimethylsiloxy)benzaldehyde: Similar to 3-(triisopropylsiloxy)benzaldehyde but with a trimethylsiloxy group instead of a triisopropylsiloxy group.
4-(Triisopropylsiloxy)benzaldehyde: A positional isomer with the triisopropylsiloxy group at the para position.
Uniqueness: 3-(Triisopropylsiloxy)benzaldehyde is unique due to the presence of the bulky triisopropylsiloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s behavior in chemical reactions and its binding affinity to biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-tri(propan-2-yl)silyloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLKOAGFVCIFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
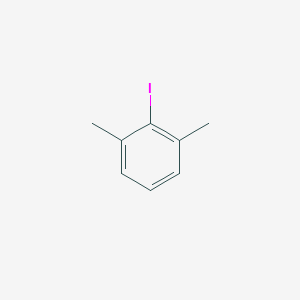
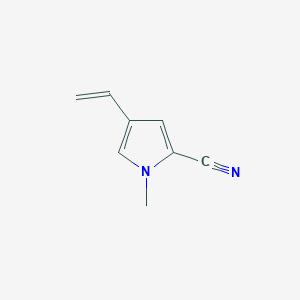
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
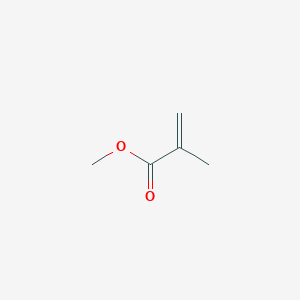
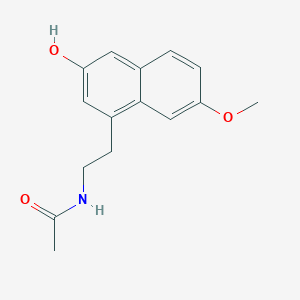
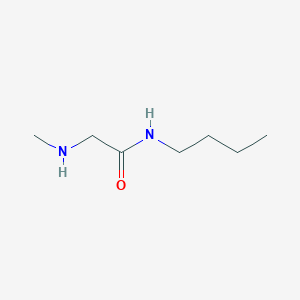
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
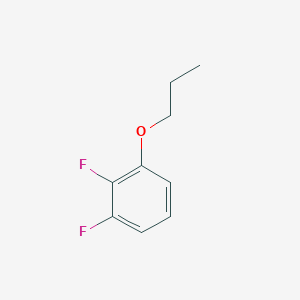
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
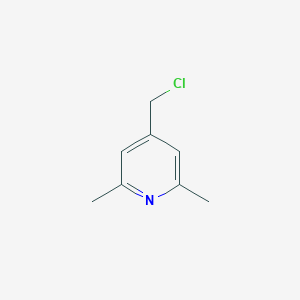
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
